

Synthesis and Characterization of N-Desmethyl Olopatadine-d6: A Technical Guide

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Compound of Interest

Compound Name: *N-Desmethyl Olopatadine-d6*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **N-Desmethyl Olopatadine-d6**, an isotopically labeled metabolite of Olopatadine. This document details a proposed synthetic pathway, purification methods, and in-depth characterization techniques essential for its use as an internal standard in pharmacokinetic and metabolic studies.

Introduction

N-Desmethyl Olopatadine is a primary metabolite of Olopatadine, an antihistamine and mast cell stabilizer.[1][2][3] The formation of this metabolite is catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] Isotopically labeled versions of drug metabolites, such as **N-Desmethyl Olopatadine-d6**, are critical tools in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium atoms provides a distinct mass signature, allowing for accurate quantification by mass spectrometry without altering the compound's chemical properties.[4]

This guide outlines a potential synthetic route for **N-Desmethyl Olopatadine-d6**, leveraging established chemistries for Olopatadine and its derivatives, and provides expected characterization data based on standard analytical techniques.

Physicochemical Properties

Property	Value	Reference
Chemical Name	(Z)-2-(11-(3-(methylamino-d3)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic acid-d3	Inferred
Molecular Formula	C20H15D6NO3	N/A
Molecular Weight	329.42 g/mol	N/A
CAS Number	Not available	N/A
Appearance	Off-White to White Solid	[5]
Solubility	Soluble in Methanol, DMSO	[5]

Proposed Synthesis of N-Desmethyl Olopatadine-d6

The synthesis of **N-Desmethyl Olopatadine-d6** can be approached by modifying existing routes for Olopatadine and its analogs. A plausible strategy involves the demethylation of Olopatadine followed by N-alkylation with a deuterated methyl source, or a more direct approach starting from a suitable precursor. A novel and efficient synthesis of Olopatadine-d6 has been reported, which utilizes dimethyl sulfate-d6 for the alkylation of a primary amine intermediate.[6] A similar strategy can be adapted for the synthesis of the N-desmethyl-d6 analog.

The proposed synthetic pathway starts from the key intermediate, 11-(3-aminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid. This intermediate can then be selectively N-methylated using a deuterated methylating agent.

Synthetic Workflow



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Caption: Proposed synthetic workflow for **N-Desmethyl Olopatadine-d6**.

Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 11-(3-Aminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid (Intermediate C)

This intermediate can be synthesized via a Wittig reaction between 11-Oxo-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid and (3-aminopropyl)triphenylphosphonium bromide. The reaction conditions would be similar to those reported for the synthesis of Olopatadine, employing a strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF.

Step 3a: N-Methylation with a Deuterated Reagent

To a solution of 11-(3-Aminopropylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid in a suitable solvent (e.g., DMF or acetonitrile), a mild base (e.g., K₂CO₃ or Et₃N) is added. A deuterated methylating agent, such as methyl-d₃ iodide (CD₃I) or dimethyl-d₆ sulfate ((CD₃)₂SO₄), is then added portion-wise at room temperature. The reaction is stirred until completion, as monitored by TLC or LC-MS.

Step 3b: Alternative Deuterium Exchange

An alternative approach could involve a deuterium exchange reaction on non-labeled N-Desmethyl Olopatadine. This would likely involve treating the compound with a deuterium source, such as D₂O, under conditions that promote H/D exchange at the desired positions. However, controlling the selectivity of this exchange could be challenging.

Step 4: Purification

The crude product is purified by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the final **N-Desmethyl Olopatadine-d6**.

Characterization Data

The characterization of **N-Desmethyl Olopatadine-d6** is crucial to confirm its identity, purity, and the extent of deuterium incorporation.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

Parameter	Value
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate	1.0 mL/min
Detection	UV at 298 nm
Expected Purity	>98%

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the incorporation of deuterium atoms.

Parameter	Expected Value
Ionization Mode	Electrospray Ionization (ESI), Positive
[M+H] ⁺	m/z 330.4
Isotopic Distribution	Confirms the presence of 6 deuterium atoms

Nuclear Magnetic Resonance (NMR) Spectroscopy

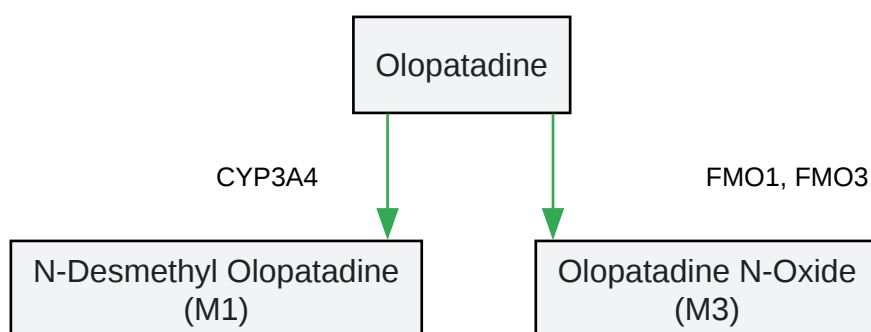
NMR spectroscopy provides structural confirmation and verifies the location of the deuterium labels.

Nucleus	Expected Observations
^1H NMR	The spectrum will be similar to that of N-Desmethyl Olopatadine, but with the absence of the N-methyl proton signal and reduced integration for protons on the propyl chain, depending on the deuteration pattern.
^2H NMR	A signal corresponding to the chemical shift of the N-methyl group will be observed, confirming the presence of the -N-CD ₃ group. Additional signals may be present if other positions are deuterated.[7]
^{13}C NMR	The carbon atom attached to the deuterium atoms (the N-methyl carbon) will show a characteristic multiplet due to C-D coupling.

Biological Relevance and Application

The primary application of **N-Desmethyl Olopatadine-d6** is as an internal standard for the quantification of N-Desmethyl Olopatadine in biological matrices such as plasma, serum, and urine. Its use in conjunction with LC-MS/MS allows for highly sensitive and accurate measurements in pharmacokinetic and drug metabolism studies.

Metabolic Pathway of Olopatadine



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Caption: Metabolic pathway of Olopatadine.

Conclusion

This technical guide outlines a feasible approach for the synthesis and comprehensive characterization of **N-Desmethyl Olopatadine-d6**. The availability of this isotopically labeled standard is essential for advancing our understanding of the pharmacokinetics and metabolism of Olopatadine. The detailed protocols and characterization data presented herein provide a solid foundation for researchers and scientists working in the field of drug development.

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